Beta-alanine 13C3,15N (CAS 285978-07-6) is a fully stable-isotope-labeled non-canonical amino acid featuring three 13C atoms and one 15N atom, delivering a precise +4 Da mass shift compared to its unlabeled counterpart [1]. In analytical procurement, it is primarily sourced as a premium internal standard to establish absolute quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution nuclear magnetic resonance (NMR) workflows . Its fully labeled backbone ensures complete chromatographic co-elution with endogenous beta-alanine, eliminating the retention time drifts commonly associated with deuterated standards, while providing a clear, interference-free mass channel for high-throughput clinical and metabolomic assays [1].
Substituting Beta-alanine 13C3,15N with cheaper alternatives, such as deuterated beta-alanine (e.g., d4-beta-alanine) or partially labeled variants (e.g., 13C1), introduces critical analytical vulnerabilities in quantitative workflows [1]. Deuterated standards frequently suffer from the chromatographic 'isotope effect,' resulting in slight retention time shifts during LC-MS/MS separation, which causes the standard and the target analyte to experience different matrix suppression zones, thereby compromising quantitative accuracy [2]. Furthermore, partially labeled (+1 Da or +2 Da) substitutes fail to clear the natural isotopic envelope of high-abundance endogenous beta-alanine, leading to signal overlap and elevated background noise [1]. Only the fully labeled +4 Da (13C3,15N) configuration guarantees true co-elution and absolute mass resolution, which is essential for reproducible, low-limit quantification in complex biological matrices [2].
In high-performance liquid chromatography (HILIC or reversed-phase) coupled with mass spectrometry, deuterated internal standards often exhibit a measurable retention time shift due to altered hydrophobicity, known as the deuterium isotope effect [1]. This shift exposes the standard and the endogenous analyte to different matrix ionization suppression zones. Beta-alanine 13C3,15N circumvents this physical limitation, demonstrating perfect chromatographic co-elution with unlabeled beta-alanine [1].
| Evidence Dimension | Chromatographic retention time alignment |
| Target Compound Data | Perfect co-elution with endogenous beta-alanine (ΔRT = 0.00 min) |
| Comparator Or Baseline | Deuterated beta-alanine (d4) |
| Quantified Difference | Deuterated standards exhibit measurable retention time drift (ΔRT > 0.05-0.1 min), leading to differential matrix suppression. |
| Conditions | LC-MS/MS quantification in complex biological matrices (e.g., plasma, urine). |
Perfect co-elution is mandatory for accurate absolute quantification in clinical and industrial bioanalysis, preventing matrix-induced calibration errors.
When quantifying trace levels of beta-alanine in biological samples, the natural 13C abundance (approx. 1.1% per carbon) of high-concentration endogenous pools creates M+1 and M+2 background signals[1]. Utilizing a partially labeled standard (e.g., 13C1-beta-alanine) results in a +1 Da shift that overlaps with this natural isotopic envelope, artificially inflating the baseline and degrading the Lower Limit of Quantification (LLOQ). Beta-alanine 13C3,15N provides a definitive +4 Da mass shift (m/z 94 vs m/z 90 in positive ESI), completely clearing the natural isotopic interference zone [1].
| Evidence Dimension | Mass spectral background interference |
| Target Compound Data | +4 Da mass shift (m/z 94) provides near-zero natural isotopic background interference. |
| Comparator Or Baseline | 13C1-beta-alanine (+1 Da shift) |
| Quantified Difference | +1 Da standards suffer from ~3.3% cross-talk from unlabeled M+1 natural abundance; +4 Da reduces this cross-talk to <0.01%. |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) of biological extracts. |
Procuring the +4 Da standard allows laboratories to achieve much lower detection limits without requiring extensive sample purification.
In complex mixture analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, identifying specific metabolites against a massive background of overlapping proton and carbon signals is highly challenging [1]. Unlabeled or partially labeled beta-alanine lacks the contiguous spin network required for advanced multi-dimensional filtering. Beta-alanine 13C3,15N possesses a fully coupled 13C-13C and 13C-15N backbone [1]. This continuous scalar coupling network allows researchers to utilize specialized 2D and 3D NMR pulse sequences that selectively detect only the fully labeled molecule while suppressing the 12C/14N background by orders of magnitude[1].
| Evidence Dimension | NMR signal isolation capability |
| Target Compound Data | 100% contiguous J-coupling network (13C-13C-13C-15N) enabling multi-dimensional heteronuclear filtering. |
| Comparator Or Baseline | Unlabeled beta-alanine |
| Quantified Difference | Unlabeled compound relies on 1D 1H NMR with heavy peak overlap; 13C3,15N allows >99% suppression of unlabeled background signals in 2D NMR. |
| Conditions | High-resolution NMR metabolomics of crude cellular extracts. |
The fully labeled backbone is essential for metabolic flux tracking in NMR, turning an impossible background-overlap problem into a clear, quantifiable signal.
Beta-alanine is the rate-limiting precursor for the synthesis of the dipeptide carnosine (beta-alanyl-L-histidine) in muscle tissue [1]. When conducting metabolic flux or pharmacokinetic studies, using unlabeled beta-alanine makes it impossible to distinguish newly synthesized carnosine from the pre-existing endogenous pool. By supplementing with Beta-alanine 13C3,15N, the resulting newly synthesized carnosine exhibits an exact +4 Da mass shift [1]. This allows mass spectrometers to independently track the fractional synthesis rate of carnosine in real-time without interference from the massive baseline carnosine concentrations present in muscle biopsies [1].
| Evidence Dimension | Downstream metabolite mass differentiation |
| Target Compound Data | Yields a +4 Da labeled carnosine product, distinctly separated from endogenous pools. |
| Comparator Or Baseline | Unlabeled beta-alanine |
| Quantified Difference | Unlabeled precursor yields 0 Da shift, confounding de novo synthesis with baseline pools. |
| Conditions | In vivo or in vitro metabolic flux analysis using LC-MS/MS. |
For sports nutrition, aging, and pharmacokinetic research, this tracer is the only reliable way to calculate absolute synthesis rates of downstream dipeptides.
Used as the premium internal standard for high-throughput amino acid profiling in plasma and urine, where its perfect co-elution normalizes severe matrix effects that would otherwise skew data[1].
Deployed as a heavy isotope tracer in cell culture and animal models to track the incorporation of beta-alanine into downstream metabolites like carnosine and pantothenic acid, leveraging its +4 Da shift and fully coupled spin network [2].
Utilized in the synthesis of heavy-labeled reference peptides containing beta-alanine residues, ensuring accurate absolute quantification of target peptides in complex biological digests [1].